5-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Description
5-Bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a brominated thiophene carboxamide derivative featuring a 4,7-dimethoxy-1,3-benzothiazole substituent.
Properties
IUPAC Name |
5-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S2/c1-19-7-3-4-8(20-2)12-11(7)16-14(22-12)17-13(18)9-5-6-10(15)21-9/h3-6H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHSZKFNWAMUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method is the condensation of 2-aminothiophenol with 4,7-dimethoxybenzaldehyde under acidic conditions to form the benzothiazole ring. The resulting intermediate is then brominated using bromine or N-bromosuccinimide to introduce the bromine atom at the desired position. Finally, the thiophene-2-carboxamide moiety is attached through an amide coupling reaction using appropriate reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The thiophene ring can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or thiolate derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
5-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and developing new bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s benzothiazole core and thiophene ring may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
The following comparison focuses on structurally related 5-bromo-thiophene-2-carboxamide derivatives, emphasizing synthesis, reactivity, and computational properties.
Key Observations :
- TiCl4-mediated reactions generally yield higher product purity and efficiency (e.g., 75% for pyrazine derivatives) compared to DCC/DMAP coupling (42–48% for pyrazole analogs) .
- Suzuki cross-coupling enables diversification of the thiophene ring, though yields vary with substituent electronic effects (electron-withdrawing groups reduce yields) .
Reactivity and Stability
Computational studies (DFT) on similar compounds reveal trends in reactivity and stability:
- HOMO-LUMO Gaps: Smaller gaps correlate with higher reactivity. For example: Pyrazine derivative 4l (3.95 eV gap) exhibits high hyperpolarizability (8583.80 Hartrees), making it promising for nonlinear optics (NLO) . Pyrazole derivative 9d (larger gap) is the most stable in its series due to lower electrophilicity .
- Electrophilicity Index (ω) : Pyrazine analogs (e.g., 4i , ω = −3.88 eV) are more electrophilic than pyrazole derivatives, enhancing their reactivity in electrophilic substitution reactions .
Spectroscopic and Analytical Data
- ¹H/¹³C NMR : Pyrazine-substituted derivatives show distinct downfield shifts for aromatic protons (δ 8.40–9.62 ppm) due to electron-withdrawing effects . In contrast, pyrazole analogs exhibit upfield shifts (δ 7.14–8.45 ppm) for thiophene protons .
- Mass Spectrometry : All compounds display [M+H]+ peaks, with bromine isotopic patterns (e.g., 285.1/286.1 for pyrazine derivatives) confirming molecular integrity .
Biological Activity
5-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and other pharmacological activities.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds containing benzothiazole moieties exhibit significant cytotoxicity against various cancer cell lines.
Case Studies
- In Vitro Cytotoxicity : In a study examining various benzothiazole derivatives, the compound demonstrated notable activity against human colon adenocarcinoma (HCT-116) cells with an IC50 value indicative of moderate potency. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
- Molecular Docking Studies : Molecular docking simulations have shown that this compound interacts effectively with key proteins involved in cancer progression, such as Bcl-2 and topoisomerase II. These interactions suggest a potential pathway for inducing cancer cell death through the inhibition of anti-apoptotic signals.
Antioxidant Activity
Antioxidant assays reveal that this compound exhibits significant free radical scavenging activity. The DPPH assay results indicate that this compound has a comparable antioxidant capacity to established antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| This compound | 78% | 25 |
| Ascorbic Acid | 90% | 10 |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Research Findings
- Antibacterial Assays : The compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it is more effective against Gram-positive bacteria.
- Mechanism of Action : It is hypothesized that the antimicrobial effect may be attributed to membrane disruption and interference with bacterial metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
